molecular formula C17H13F3N4O4 B2630067 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 1904305-04-9

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2630067
CAS No.: 1904305-04-9
M. Wt: 394.31
InChI Key: VTVQEXRVQIZZAS-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substituents present on the isoxazole ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds containing the oxadiazole moiety, similar to the chemical structure of interest, have been reported. For instance, a study described the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety. The compound demonstrated activation on certain enzyme activities, indicating its potential impact on biochemical pathways (Tomi et al., 2010).

Antimicrobial and Antitumor Activities

Compounds featuring the 1,3,4-oxadiazole ring have been explored for their antimicrobial and antitumor potentials. A notable example includes the design and synthesis of hydrazide and oxadiazole derivatives starting with 3-methoxyphenol. These compounds showed significant in vitro antimicrobial activity against various bacteria and fungi, as well as antiproliferative activity against selected human tumor cell lines, highlighting their chemotherapeutic potential (Kaya et al., 2017).

Lipase and α-Glucosidase Inhibition

Another research effort utilized 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound for synthesizing derivatives that showed significant anti-lipase and anti-α-glucosidase activities. This work underscores the potential of oxadiazole derivatives in developing treatments for conditions related to enzyme inhibition (Bekircan et al., 2015).

Anticancer Evaluation

The anticancer activity of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives has been synthesized and evaluated against various human cancer cell lines. These compounds exhibited good to moderate activity, reinforcing the therapeutic potential of oxadiazole derivatives in oncology (Yakantham et al., 2019).

Mechanism of Action

The mechanism of action of isoxazole derivatives in biological systems can vary widely and often depends on the specific functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can vary widely depending on the specific substituents present on the isoxazole ring .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4/c1-26-15-13(19)8(4-9(18)14(15)20)17(25)21-6-12-22-16(24-28-12)10-5-11(27-23-10)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQEXRVQIZZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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